

Application Note: JNJ-3790339 Enhances T-Cell Activation via DGKα Inhibition

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Compound of Interest		
Compound Name:	JNJ-3790339	
Cat. No.:	B12412595	Get Quote

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Abstract

This application note provides a detailed protocol for utilizing **JNJ-3790339**, a potent and selective diacylglycerol kinase alpha (DGK α) inhibitor, to enhance human T-cell activation.[1] The subsequent analysis of this activation is conducted using multi-color flow cytometry. **JNJ-3790339**, with an IC50 of 9.6 μ M for DGK α , has been demonstrated to augment T-cell signaling pathways, leading to the upregulation of key activation markers.[1] This document offers a comprehensive guide for researchers, scientists, and drug development professionals, encompassing protocols for T-cell isolation, stimulation, treatment with **JNJ-3790339**, and subsequent flow cytometric analysis of activation markers such as CD69 and CD25, along with the intracellular cytokine TNF- α .

Introduction

T-cell activation is a critical process in the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This initial signal is followed by a cascade of intracellular signaling events, tightly regulated by various enzymes to ensure a controlled and effective immune response. One such regulatory enzyme is diacylglycerol kinase alpha (DGK α), which acts as a negative regulator of T-cell activation by phosphorylating diacylglycerol (DAG), a key second messenger, into phosphatidic acid (PA). This action curtails DAG-mediated signaling pathways, including the







Ras-ERK and PKC-NF-kB pathways, which are crucial for T-cell activation, proliferation, and effector functions.

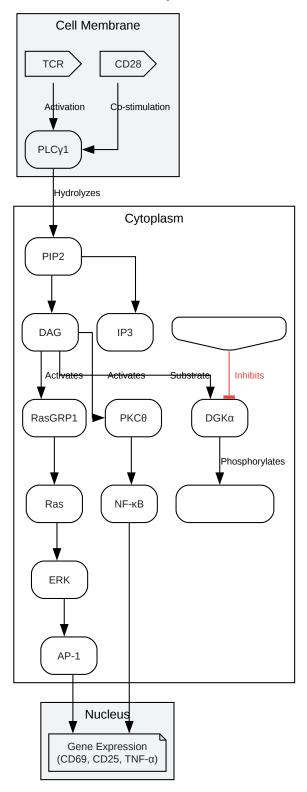
JNJ-3790339 is a potent and selective small molecule inhibitor of DGKα.[1] By inhibiting DGKα, **JNJ-3790339** sustains DAG signaling, leading to enhanced and prolonged T-cell activation.[2] This mechanism of action makes **JNJ-3790339** a valuable tool for studying T-cell biology and a potential candidate for immunotherapeutic strategies aimed at boosting antitumor immunity.

This application note details a robust flow cytometry-based protocol to quantify the effects of **JNJ-3790339** on human T-cell activation. The protocol outlines the isolation of primary human T-cells, in vitro stimulation, treatment with **JNJ-3790339**, and multi-parameter flow cytometric analysis of key activation markers.

Signaling Pathway

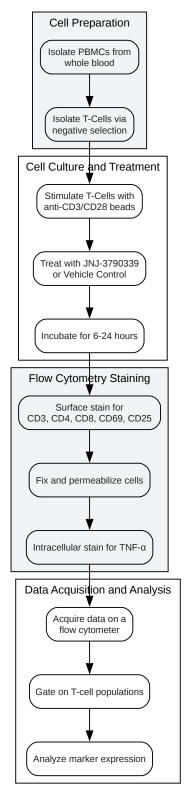


T-Cell Activation Pathway with JNJ-3790339





Experimental Workflow for T-Cell Activation Assay



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References

- 1. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
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